molecular formula C20H21NO4 B2886240 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 858764-22-4

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2886240
CAS No.: 858764-22-4
M. Wt: 339.391
InChI Key: XMPBIJOGTMRQAF-UHFFFAOYSA-N
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Description

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids This compound is characterized by its chromen-4-one core structure, which is a common feature in many naturally occurring flavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biomedical research.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as a lead compound for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, the dimethylamino group may enhance its binding affinity to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the dimethylamino group, which may result in different chemical and biological properties.

    8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the methoxyphenyl group, which may affect its overall activity and applications.

Uniqueness

The presence of both the dimethylamino group and the methoxyphenyl group in 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one makes it unique compared to other similar compounds

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-18(13-5-7-14(24-4)8-6-13)19(23)15-9-10-17(22)16(11-21(2)3)20(15)25-12/h5-10,22H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPBIJOGTMRQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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